IMPDH2 Inhibition Profile
2-Methyl-7H-purin-6-ol inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM [1]. In comparison, the classic IMPDH inhibitor mycophenolic acid (MPA) exhibits a Ki of approximately 10-30 nM against IMPDH2, representing a potency difference of roughly 8- to 24-fold [2]. While 2-methyl-7H-purin-6-ol is less potent than MPA, its distinct structural scaffold and substrate competition profile (non-competitive vs. uncompetitive inhibition) offer a complementary tool for dissecting IMPDH mechanism and for applications where potent immunosuppression is undesirable.
| Evidence Dimension | Inhibition constant (Ki) against IMPDH2 |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Mycophenolic acid (MPA) Ki = ~10-30 nM |
| Quantified Difference | Approximately 8- to 24-fold lower potency for 2-methyl-7H-purin-6-ol compared to MPA |
| Conditions | In vitro enzyme assay using recombinant human IMPDH2 |
Why This Matters
This moderate, defined potency enables precise modulation of IMPDH activity without complete pathway ablation, making 2-methyl-7H-purin-6-ol a valuable chemical probe for studying nucleotide biosynthesis regulation.
- [1] BindingDB. Ki data for 2-Methyl-7H-purin-6-ol against Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] Hedstrom L. IMP Dehydrogenase: Mechanism of Action and Inhibition. Chem Rev. 2009;109(7):2903-2928. View Source
